4-Nitro-3-pentadecylphenol
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Overview
Description
4-Nitro-3-pentadecylphenol is an organic compound with the molecular formula C21H35NO3 It is a derivative of phenol, characterized by the presence of a nitro group at the fourth position and a pentadecyl chain at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-pentadecylphenol typically involves the nitration of 3-pentadecylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is as follows:
C6H4(OH)(C15H31)+HNO3→C6H3(OH)(NO2)(C15H31)+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as alkylation or acylation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas and
Properties
CAS No. |
22991-47-5 |
---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-nitro-3-pentadecylphenol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22(24)25/h16-18,23H,2-15H2,1H3 |
InChI Key |
FMCPBIUWCHGIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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